![molecular formula C18H22N2O2 B7474062 Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone, also known as CPP, is a small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CPP is a piperazine derivative that has a cyclopropane ring attached to it. This molecule has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been shown to bind to the dopamine D2 receptor and inhibit its activity. This results in a decrease in dopamine release, which may contribute to its therapeutic effects in diseases such as schizophrenia. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has also been shown to inhibit the activity of the enzyme histone deacetylase, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, improvement of cognitive function, and modulation of dopamine receptors. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has also been shown to have anti-inflammatory effects and to inhibit the activity of the enzyme histone deacetylase.
実験室実験の利点と制限
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its small size, which makes it easy to synthesize and study. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone also has a well-defined mechanism of action, which makes it a useful tool for studying dopamine receptors and histone deacetylase. However, Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone. One direction is to further study its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. Another direction is to study its mechanism of action in more detail, including its interactions with other receptors and enzymes. In addition, further studies are needed to determine the safety and efficacy of Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone in humans, which may lead to the development of new drugs based on Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone.
合成法
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone can be synthesized using various methods, including the reaction of piperazine with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 1-phenylcyclopropanecarbonyl chloride with piperazine in the presence of a base, such as pyridine. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has also been synthesized using a one-pot reaction of cyclopropanecarbonyl chloride, piperazine, and benzaldehyde in the presence of a base, such as sodium hydride.
科学的研究の応用
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been studied as a potential treatment for schizophrenia due to its ability to modulate dopamine receptors.
特性
IUPAC Name |
cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-16(14-6-7-14)19-10-12-20(13-11-19)17(22)18(8-9-18)15-4-2-1-3-5-15/h1-5,14H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJNXBOXYUHIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)
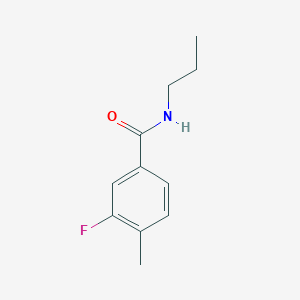
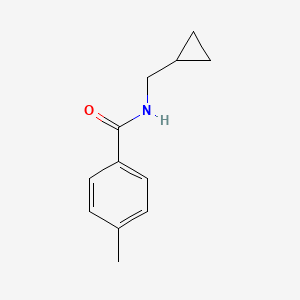
![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)
![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)
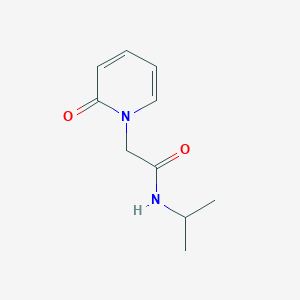
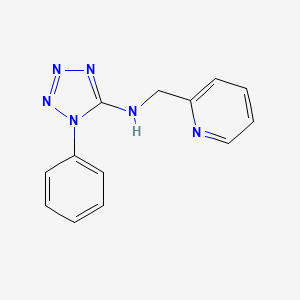
![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
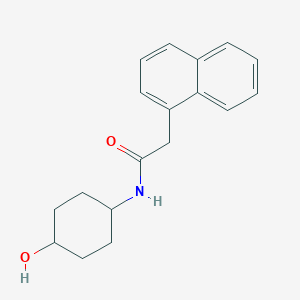

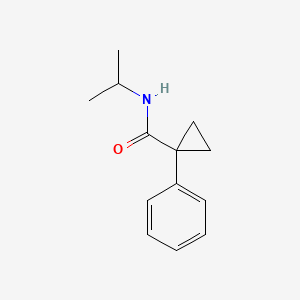
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

